molecular formula C14H9NO2S B6390668 4-[Benzo(b)thiophen-2-yl]picolinic acid CAS No. 1261994-13-1

4-[Benzo(b)thiophen-2-yl]picolinic acid

Cat. No.: B6390668
CAS No.: 1261994-13-1
M. Wt: 255.29 g/mol
InChI Key: XFFKVGNHGOKJAS-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]picolinic acid is a heterocyclic compound that features a benzo[b]thiophene moiety fused to a picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzo(b)thiophen-2-yl]picolinic acid can be achieved through several synthetic routes. One common method involves the reaction of benzo[b]thiophene with picolinic acid under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed coupling reaction, which typically involves the use of a palladium catalyst, a base, and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[Benzo(b)thiophen-2-yl]picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]picolinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]picolinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Benzo(b)thiophen-2-yl]picolinic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a benzo[b]thiophene moiety with picolinic acid makes it particularly versatile for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14(17)11-7-10(5-6-15-11)13-8-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFKVGNHGOKJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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